1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-27-16-10-8-15(9-11-16)23-21(26)25-14-13-24-12-4-7-19(24)20(25)17-5-2-3-6-18(17)22/h2-12,20H,13-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSBCGPCUYPKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution reactions.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions, typically using amine and carboxylic acid derivatives under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogenated precursors and nucleophiles (e.g., amines, thiols) are used under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid
- **3-(4-Fluorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic Acid
- **[1,2,4]triazolo [4,3-a]pyrazine derivatives bearing 4-oxo-pyridazinone moieties
Uniqueness
1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and its pyrrolo[1,2-a]pyrazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 384.4 g/mol
The presence of a fluorophenyl group and a methoxyphenyl group contributes to its unique properties and biological activity.
Biological Activity Overview
Research indicates that derivatives of pyrrolo[1,2-a]pyrazine exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are detailed below.
Antitumor Activity
Pyrrolo[1,2-a]pyrazine derivatives have been shown to inhibit various cancer cell lines. For instance:
- Case Study : A study evaluated the antiproliferative effects of similar compounds against human tumor cell lines. The results indicated that structural modifications could enhance activity against specific targets such as BRAF(V600E) and EGFR .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored. Research suggests that certain pyrazine derivatives can modulate inflammatory pathways effectively.
- Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them candidates for further development in treating inflammatory diseases.
Antimicrobial Properties
Preliminary studies have reported the antimicrobial activity of related pyrazine compounds. The ability to combat bacterial infections positions these compounds as promising agents in infectious disease management.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Fluorophenyl Group : The introduction of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Methoxyphenyl Group : This moiety can influence the compound's solubility and permeability across biological membranes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 384.4 g/mol |
| Antitumor Activity | Inhibitory against BRAF(V600E) |
| Anti-inflammatory Activity | Modulation of cytokines |
| Antimicrobial Activity | Effective against various bacteria |
Q & A
Basic Question: What are the optimal synthetic routes for 1-(2-fluorophenyl)-N-(4-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of this compound involves multi-step pathways, including condensation, cyclization, and functional group modifications. Key considerations include:
-
Precursor Selection : Use of 2-fluorophenyl and 4-methoxyphenyl substituents as starting materials, analogous to methods for related pyrrolo-pyrazine derivatives .
-
Reaction Conditions :
Step Solvent Catalyst Temperature Yield Optimization Cyclization Ethanol/DMSO Triethylamine 60–80°C Purity >90% via HPLC Amide Coupling DMF HATU/DIPEA RT to 40°C Monitor via TLC -
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization .
Basic Question: Which analytical techniques are critical for structural validation of this compound?
Methodological Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic methods:
- NMR Spectroscopy :
- 1H NMR : Identify aromatic protons (δ 6.8–7.5 ppm for fluorophenyl/methoxyphenyl) and pyrrolo-pyrazine core protons (δ 3.0–4.5 ppm) .
- 13C NMR : Confirm carbonyl carbons (δ ~165 ppm) and quaternary carbons in the heterocyclic core .
- Mass Spectrometry (HRMS) : Exact mass calculation (e.g., C22H21FN3O3 requires m/z 406.1568) to verify molecular ion peaks .
- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Basic Question: How can initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize target-based assays based on structural analogs:
- In vitro Enzymatic Assays : Test inhibition of kinases or GPCRs (common targets for pyrrolo-pyrazine derivatives) at 1–10 µM concentrations .
- Antimicrobial Screening : Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity Profiling : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
Advanced Question: How do substituents on the fluorophenyl and methoxyphenyl groups influence structure-activity relationships (SAR)?
Methodological Answer:
SAR studies require systematic substitution and pharmacological evaluation:
-
Fluorophenyl Modifications :
Substituent Position Effect on Activity Reference Compound 2-Fluorophenyl Enhanced kinase inhibition Current compound 4-Fluorophenyl Reduced solubility Analog in -
Methoxyphenyl Adjustments :
- Replace -OCH3 with -OCF3 to improve metabolic stability .
- Introduce electron-withdrawing groups (e.g., -NO2) to modulate receptor binding .
-
Data Validation : Compare IC50 values across analogs using dose-response curves .
Advanced Question: How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Common causes and mitigation strategies include:
- Pharmacokinetic Challenges :
- Solubility : Use co-solvents (e.g., PEG 400) or nanoformulation .
- Metabolic Stability : Conduct microsomal assays (e.g., human liver microsomes) to identify vulnerable sites .
- Bioavailability : Administer via intravenous vs. oral routes and measure plasma concentration via LC-MS/MS .
Advanced Question: What strategies ensure regioselectivity during cyclization steps?
Methodological Answer:
Control regiochemistry through:
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl2) to direct cyclization .
- Temperature Gradients : Slow heating (2°C/min) to favor kinetic over thermodynamic products .
- Protecting Groups : Temporarily block reactive sites (e.g., -NH2) with Boc groups .
Advanced Question: How to resolve low solubility in aqueous buffers for cellular assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Salt Formation : Prepare hydrochloride or mesylate salts .
- Surfactant Addition : Incorporate polysorbate 80 (0.01% w/v) in PBS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
